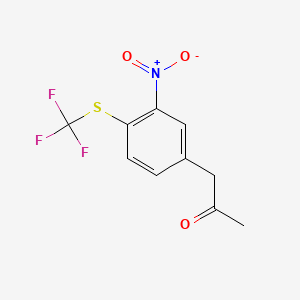

1-(3-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one

Description

1-(3-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one is a substituted propan-2-one derivative featuring a nitro group at the 3-position and a trifluoromethylthio (-SCF₃) group at the 4-position of the aromatic ring. The trifluoromethylthio group is known for its strong electron-withdrawing and lipophilic character, which may enhance metabolic stability in bioactive molecules .

Properties

Molecular Formula |

C10H8F3NO3S |

|---|---|

Molecular Weight |

279.24 g/mol |

IUPAC Name |

1-[3-nitro-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H8F3NO3S/c1-6(15)4-7-2-3-9(18-10(11,12)13)8(5-7)14(16)17/h2-3,5H,4H2,1H3 |

InChI Key |

QXQFHBDOJXKHGL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)SC(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale nitration and subsequent functionalization processes to achieve high yields and purity.

Chemical Reactions Analysis

1-(3-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The trifluoromethylthio group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one is utilized in various scientific research fields, including:

Chemistry: It serves as a precursor for the synthesis of more complex molecules.

Biology: It is used in studies involving enzyme inhibition and protein interactions.

Medicine: The compound is investigated for its potential therapeutic properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The nitro group and trifluoromethylthio group play crucial roles in its reactivity and binding affinity. These interactions can lead to the modulation of enzyme activity and other biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The compound’s uniqueness lies in the positional arrangement of its substituents. Below is a comparative analysis with structurally analogous propan-2-one derivatives:

1. 1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one (CAS: 1804238-75-2)

- Substituents : Nitro group at 2-position, -SCF₃ at 4-position.

- Molecular Formula: C₁₀H₈F₃NO₃S.

- Molecular Weight : 279.24 g/mol.

- Key Differences: The ortho-nitro substituent (vs. meta in the target compound) creates steric hindrance and alters electronic effects.

2. 1-(3-(Trifluoromethyl)phenyl)propan-2-one

- Substituents : Trifluoromethyl (-CF₃) at 3-position.

- Molecular Formula : C₁₀H₉F₃O.

- Molecular Weight : 202.18 g/mol.

- Key Differences: The absence of the nitro and sulfur atoms simplifies the structure. This compound is a critical intermediate in fenfluramine synthesis ().

3. 1-(3-Ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one (CAS: 1805895-93-5)

- Substituents : Ethoxy (-OCH₂CH₃) at 3-position, -SCF₃ at 5-position.

- Molecular Formula : C₁₂H₁₃F₃O₂S.

- Molecular Weight : 278.29 g/mol.

- Key Differences : The ethoxy group introduces oxygen-based electron-donating effects, countering the electron-withdrawing -SCF₃. This may enhance solubility in polar solvents compared to the nitro-containing target compound .

4. 1-[4-(Methylthio)phenyl]propan-2-one

- Substituents : Methylthio (-SCH₃) at 4-position.

- Molecular Formula : C₁₀H₁₂OS.

- Molecular Weight : 180.26 g/mol.

- Key Differences : The -SCH₃ group is less electron-withdrawing than -SCF₃, leading to reduced lipophilicity and metabolic resistance. This compound is a metabolite of the designer drug 4-MTA, highlighting its relevance in toxicological studies () .

Physicochemical and Reactivity Trends

- Electron Effects: The nitro group (-NO₂) is a stronger electron-withdrawing group than -SCF₃, directing electrophilic substitution to specific positions. The -SCF₃ group contributes to high thermal stability and resistance to hydrolysis, unlike -SCH₃ or -OCH₂CH₃ .

- Lipophilicity :

- Synthetic Utility :

- Compounds with para-substituted -SCF₃ (e.g., the target compound) are preferred in drug discovery for their metabolic stability, whereas ortho-substituted analogs () may face steric challenges in binding interactions .

Biological Activity

1-(3-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with significant potential in various biological applications. Its unique structural features, including a nitro group and a trifluoromethylthio moiety, contribute to its reactivity and interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C10H8F3NO3S

- Molecular Weight : 279.24 g/mol

- IUPAC Name : 1-[3-nitro-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

- CAS Number : 1806417-99-1

The biological activity of 1-(3-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one is primarily attributed to its interactions with specific enzymes and proteins. The presence of the nitro group can facilitate electron transfer processes, while the trifluoromethylthio group enhances lipophilicity and binding affinity to biological targets. These interactions may lead to:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, affecting various biochemical pathways.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease research.

Enzyme Inhibition

Research indicates that compounds with similar structural features have been investigated for their ability to inhibit enzymes involved in critical metabolic pathways. For instance, studies on related compounds have demonstrated their effectiveness against dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive agents. The inhibition of DHODH can affect cellular growth and viral replication, suggesting that 1-(3-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one may share similar properties.

Antimicrobial Properties

A series of studies have evaluated the antimicrobial activity of compounds containing trifluoromethyl groups. These studies have shown that such compounds can effectively inhibit the growth of various pathogens, including bacteria and fungi. While specific data on 1-(3-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one is limited, its structural similarities to known antimicrobial agents warrant further exploration.

Case Study 1: Enzyme Inhibition Assays

In vitro assays conducted on related compounds demonstrated significant inhibition of DHODH activity. These assays utilized enzymatic tests and cell-based models to evaluate the impact on cellular proliferation and viral replication. The results indicated that modifications in the molecular structure could enhance inhibitory potency.

Case Study 2: Antimicrobial Testing

A comparative study evaluated the antimicrobial efficacy of various trifluoromethyl-containing compounds against common bacterial strains. The results suggested a correlation between the presence of trifluoromethyl groups and increased antimicrobial activity, highlighting the potential for 1-(3-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one in developing new antimicrobial agents.

Data Table: Comparison of Biological Activities

| Compound Name | Enzyme Target | Inhibition Activity | Antimicrobial Efficacy |

|---|---|---|---|

| 1-(3-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one | DHODH | Potential (to be studied) | Potential (to be studied) |

| Related Compound A | DHODH | Moderate | Effective against E. coli |

| Related Compound B | DHODH | High | Effective against S. aureus |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.